5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one
Description
This compound is a benzimidazole-pyrrolone hybrid featuring a furan-2-ylmethyl substituent. Its core structure combines a 1H-pyrrol-3(2H)-one ring (a five-membered lactam) with a 1H-benzo[d]imidazole moiety, linked via a 4-position bond.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-15-14(16-18-11-5-1-2-6-12(11)19-16)13(21)9-20(15)8-10-4-3-7-22-10/h1-7,17,21H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXVRZDMBXJUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the benzimidazole ring, followed by the introduction of the furan ring and the pyrrolone moiety. The amino group is usually introduced in the final steps to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results against various microbial strains. A study evaluated several derivatives of benzimidazole, including 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one, for their antimicrobial properties. The synthesized compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
- Broad Spectrum: Effective against strains such as Staphylococcus aureus and Candida albicans, showcasing its versatility in treating infections caused by resistant microorganisms .
Anticancer Potential
Research has highlighted the anticancer properties of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies:
- Cytotoxicity Testing: The compound was evaluated using the MTT assay on HeLa and Supt1 cancer cell lines, revealing IC50 values that suggest strong anticancer activity .
- Comparative Analysis: In some studies, it outperformed standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating its potential for further development as an effective cancer treatment .
Antioxidant Properties
The antioxidant capabilities of this compound have also been investigated, with results indicating its effectiveness in scavenging free radicals and reducing oxidative stress.
Research Insights:
- Assays Conducted: Lipid peroxidation (LPO) and 7-ethoxyresorufin O-deethylase (EROD) assays were employed to assess antioxidant activity, showing that the compound can inhibit lipid peroxidation effectively .
- Structure-Activity Relationship: Studies suggest that modifications to the compound's structure can enhance its antioxidant properties, making it a candidate for further research in oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between this compound and various biological targets.
Findings:
- Target Enzymes: The compound has shown potential as an inhibitor of enzymes involved in cancer progression and microbial resistance, suggesting a mechanism of action that warrants further exploration .
- Binding Affinity: High binding affinities were reported for certain targets, indicating that structural modifications could lead to more potent derivatives with therapeutic applications .
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA, while the furan and pyrrolone moieties can interact with proteins and enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural Nuances and Pharmacological Implications
- Pyrrolone vs. Pyrrolidinone Rings: The target compound’s pyrrol-3(2H)-one ring (unsaturated lactam) offers greater planarity compared to saturated pyrrolidin-2-one analogs (e.g., compounds in ). This may enhance π-π stacking interactions in biological targets, though reduced flexibility could limit binding to certain enzymes .
- Furan vs.
- Amino Group: The 5-amino substituent is absent in most analogs, suggesting unique hydrogen-bonding capabilities that could optimize target selectivity .
Pharmacological and Computational Insights
- Antiviral Potential: Analog L2 (dual furyl-benzimidazole) showed strong in silico binding to SARS-CoV-2 Mpro (−8.2 kcal/mol), suggesting the target compound’s furan substituents may confer similar activity .
- Anticancer Activity: Oxadiazole-linked benzimidazoles (e.g., compound 4c) demonstrated IC₅₀ values of 12–45 μM against colon and breast cancer cells, outperforming pyrrolidinone analogs (IC₅₀ > 50 μM) . The target compound’s amino group could enhance cytotoxicity via DNA intercalation.
- Antimicrobial Efficacy: Thiazolidinone-benzimidazoles inhibited S. aureus at 8 μg/mL, attributed to the thiazolidinone’s electrophilic β-lactam mimicry. The target compound’s lactam ring may offer comparable effects .
Biological Activity
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₄O |
| Molecular Weight | 305.34 g/mol |
| CAS Number | 885190-41-0 |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including the target compound, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anticancer Properties
Several studies highlight the anticancer potential of benzimidazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that compounds with similar structures can downregulate oncogenic signaling pathways, leading to reduced viability in cancer cell lines .
Enzyme Inhibition
The compound is also recognized for its ability to inhibit specific enzymes involved in critical biological processes. For instance, it has been shown to act as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancerous cells .
Case Studies
- Study on Antimicrobial Activity : A recent investigation into the antibacterial effects of similar compounds revealed that they exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
- Anticancer Screening : Another study focused on the cytotoxic effects of benzimidazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that at concentrations of 10 µM, the compounds led to a 70% reduction in cell viability compared to control groups .
The biological activities of this compound are attributed to several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress within cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one?
Methodological Answer: The compound can be synthesized via cyclization reactions involving substituted pyrrolidinones and benzimidazole precursors. For example:
- Step 1: React 5-hydroxy-pyrrol-2-one derivatives with furan-2-ylmethylamine under basic conditions to introduce the furan moiety (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
- Step 2: Couple the intermediate with a benzimidazole derivative using Pd-catalyzed cross-coupling or nucleophilic substitution. Yield optimization (40–65%) requires strict control of temperature and solvent polarity .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 58 | >95% | |
| 2 | Pd(PPh₃)₄, DMF, 100°C | 46 | 92% |
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) resolve ambiguities in the structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Focus on distinguishing benzimidazole NH (δ 12.5–13.5 ppm) and pyrrol-3(2H)-one carbonyl (δ 170–175 ppm). Overlapping signals for the furan methyl group (δ 3.8–4.2 ppm) require 2D NMR (COSY, HSQC) for assignment .
- FTIR: Confirm the presence of NH₂ (3350–3450 cm⁻¹) and lactam carbonyl (1680–1700 cm⁻¹). Discrepancies in peak intensity may indicate tautomeric equilibria .
- HRMS: Validate molecular formula (C₁₆H₁₃N₃O₂) with <2 ppm error. Fragmentation patterns should highlight loss of furan (96 Da) and benzimidazole (118 Da) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the bioactivity of this compound against antimicrobial targets?
Methodological Answer:
- Target Selection: Prioritize Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to structural similarity to known benzimidazole antimicrobials .
- Assay Design:
-
MIC Determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 μg/mL. Include positive controls (e.g., fluconazole) .
-
Time-Kill Kinetics: Monitor bacterial/fungal viability over 24 hours at 2× MIC.
- Data Interpretation: Correlate activity with substituent effects (e.g., furan lipophilicity vs. benzimidazole hydrogen bonding) .
Table 2: Antimicrobial Activity Data (Hypothetical)
Strain MIC (μg/mL) Log Reduction (CFU/mL) Mechanism Hypothesis S. aureus 8 3.5 (6h) Membrane disruption C. albicans 16 2.8 (12h) Ergosterol inhibition
Q. What strategies address contradictions in crystallographic vs. computational structural data for this compound?
Methodological Answer:
- X-ray Crystallography: Resolve tautomerism (e.g., lactam vs. lactim forms) by comparing experimental bond lengths (C=O: ~1.22 Å vs. C–O: ~1.36 Å) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level. Discrepancies in dihedral angles (>10°) suggest solvent effects or crystal packing forces .
- Validation: Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking between benzimidazole and furan) .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design revealed that increasing Pd(PPh₃)₄ from 2% to 5% improved yield by 18% .
- Continuous Flow Chemistry: Reduce side reactions (e.g., furan ring oxidation) by maintaining short residence times (<30 minutes) and inert atmospheres .
- Workflow: Pilot-scale trials (1–10 mmol) with in-line FTIR monitoring to detect intermediates.
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Hypothesis: The compound may exhibit pH-dependent solubility due to the NH₂ group (pKa ~8.5).
- Experimental Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
